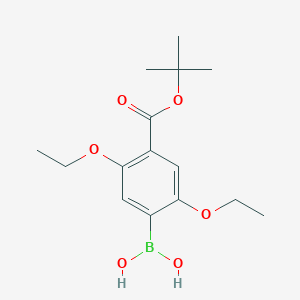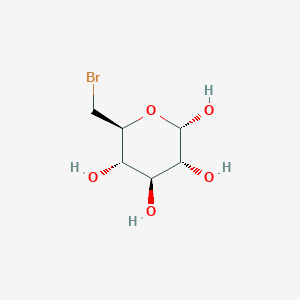![molecular formula C29H35N3O5 B13356463 (5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorenyl group, a tert-butyl group, and an octahydropyrrolo[1,2-a][1,4]diazocine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydropyrrolo[1,2-a][1,4]diazocine core, the introduction of the fluorenyl and tert-butyl groups, and the final functionalization to obtain the desired product. Common synthetic routes may include:
Formation of the Octahydropyrrolo[1,2-a][1,4]diazocine Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Fluorenyl Group: This step may involve nucleophilic substitution or addition reactions.
Introduction of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides or other tert-butylating agents.
Final Functionalization: This step may involve various functional group transformations to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate: This compound is unique due to its specific structure and functional groups.
Other Fluorenyl-Containing Compounds: These compounds may share similar properties but differ in their specific functional groups or core structures.
Other Octahydropyrrolo[1,2-a][1,4]diazocine Derivatives: These compounds may have similar core structures but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H35N3O5 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (5S,8S,10aS)-5-amino-6-oxo-1,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-2,8-dicarboxylate |
InChI |
InChI=1S/C29H35N3O5/c1-29(2,3)37-27(34)25-13-12-18-16-31(15-14-24(30)26(33)32(18)25)28(35)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-25H,12-17,30H2,1-3H3/t18-,24-,25-/m0/s1 |
InChI Key |
SDICDCHUCOZYGS-WDNCENIBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H]2N1C(=O)[C@H](CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)




![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)



![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)

